4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with:
- A 4-ethoxy-3-methylbenzoyl group at position 4, providing lipophilic and electron-donating properties.
- A 2-fluorophenyl ring at position 5, contributing to steric and electronic effects.
- A pyridin-3-ylmethyl group at position 1, which may enhance solubility and receptor binding via nitrogen coordination .
This structure is typical of bioactive pyrrolidinone derivatives, which are explored for pharmacological applications.
Properties
IUPAC Name |
(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O4/c1-3-33-21-11-10-18(13-16(21)2)24(30)22-23(19-8-4-5-9-20(19)27)29(26(32)25(22)31)15-17-7-6-12-28-14-17/h4-14,23,30H,3,15H2,1-2H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPBZWXWMTWIQI-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, introduction of the benzoyl and fluorophenyl groups, and the final coupling with the pyridin-3-ylmethyl group. Common reagents used in these steps include ethyl acetate, methyl iodide, and fluorobenzene, under conditions such as reflux and catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of solvents and catalysts is crucial to ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reagents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
Due to its complex structure, the compound may exhibit pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Research is ongoing to explore its therapeutic potential.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one depends on its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Spectroscopic and Structural Analysis
NMR Data Comparison
highlights that chemical shift differences in NMR spectra (e.g., regions A and B) can localize substituent effects. For example:
- In analogs with modified benzoyl groups (e.g., 4-fluoro vs. 4-ethoxy-3-methyl), shifts in regions corresponding to the benzoyl protons would reflect electronic changes .
- The pyridin-3-ylmethyl group in the target compound may cause distinct shifts in the aromatic region compared to pyridin-4-ylmethyl () due to differing ring current effects .
Crystallographic Studies
SHELX software () is widely used for refining crystal structures of small molecules. Structural data for analogs (e.g., ’s compound with 246–248°C melting point) suggest that crystallinity and packing efficiency are influenced by substituent bulk and polarity .
Bioactivity Implications (Inferred from Structural Trends)
While direct bioactivity data for the target compound is unavailable, analogs provide clues:
- Pyridinylmethyl vs. Alkylamino Groups: Pyridine-containing compounds (target, ) may target kinases or GPCRs due to nitrogen’s coordination capacity .
- Fluorophenyl Position : 2-Fluorophenyl (target) vs. 4-fluorophenyl () could affect binding to aromatic π-systems in enzymes .
- Trifluoromethoxy Groups : ’s compound includes a 4-trifluoromethoxyphenyl group, which may enhance metabolic stability compared to ethoxy groups .
Biological Activity
The compound 4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C26H29FN2O5
- CAS Number : 442525-10-2
- Molecular Weight : 466.52 g/mol
This compound features a pyrrolone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Antiplasmodial Activity
Recent studies have highlighted the antiplasmodial activity of similar compounds within the same structural class. For instance, compounds derived from the Malaria Box Project demonstrated promising selectivity and in vitro activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship indicated that modifications at specific positions significantly influenced antiplasmodial potency and selectivity .
Cytotoxicity and Selectivity
In vitro assays have revealed that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. The cytotoxic effects are often correlated with the presence of specific substituents on the aromatic rings. For example, compounds with electron-donating groups tend to enhance cytotoxicity, while electron-withdrawing groups may reduce it. This relationship underscores the importance of SAR in optimizing drug candidates for therapeutic applications .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Preliminary data suggest that it exhibits moderate inhibition of certain enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity. The ligand efficiency values calculated for this compound suggest it has a favorable profile for further development .
Study 1: Anticancer Properties
A study conducted on a series of pyrrolone derivatives, including our compound of interest, demonstrated significant anticancer activity against various cell lines. The findings indicated that modifications to the benzoyl moiety could enhance selectivity towards cancer cells while minimizing toxicity to normal cells. The most effective derivatives showed IC50 values in the low micromolar range against breast and colon cancer cell lines .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar compounds revealed that they exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell membrane integrity, leading to cell lysis. This suggests potential applications in developing new antibiotics .
Study 3: Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that compounds with similar scaffolds demonstrated favorable absorption and distribution characteristics in biological systems. Studies showed that these compounds could achieve therapeutic concentrations in plasma after oral administration, making them suitable candidates for further preclinical testing .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 466.52 g/mol |
| CAS Number | 442525-10-2 |
| Antiplasmodial IC50 | Varies (low micromolar range) |
| Cytotoxicity IC50 | Varies (low micromolar range) |
| Enzyme Inhibition | Moderate (specific enzymes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
